molecular formula C7H9N3O4 B175784 Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate CAS No. 1564-49-4

Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate

Cat. No.: B175784
CAS No.: 1564-49-4
M. Wt: 199.16 g/mol
InChI Key: IFMBEWCVGFBHPO-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C7H9N3O4 It belongs to the class of imidazole derivatives, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate typically involves the nitration of 1-methylimidazole followed by esterification. One common method includes the reaction of 1-methylimidazole with nitric acid to introduce the nitro group at the 5-position. This is followed by the esterification of the resulting 5-nitro-1-methylimidazole-2-carboxylic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid, to yield the ethyl ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 1-methyl-5-amino-1H-imidazole-2-carboxylate.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Comparison with Similar Compounds

    Ethyl 5-nitro-1H-imidazole-2-carboxylate: Similar structure but lacks the methyl group at the 1-position.

    1-Methyl-5-nitroimidazole-2-carboxylic acid: Similar structure but lacks the ethyl ester group.

Uniqueness: Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate is unique due to the presence of both the ethyl ester and the methyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

ethyl 1-methyl-5-nitroimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3-14-7(11)6-8-4-5(9(6)2)10(12)13/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMBEWCVGFBHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(N1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374538
Record name Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564-49-4
Record name Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1564-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1564-49-4
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